5-(Aminomethyl)pyrimidine-2-carboxylic acid

Description

Chemical Identity and Classification

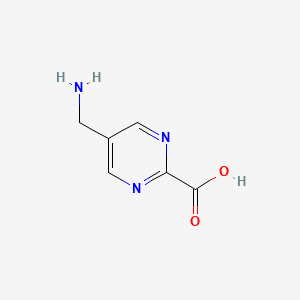

5-(Aminomethyl)pyrimidine-2-carboxylic acid represents a distinctive member of the pyrimidine family, characterized by its unique substitution pattern and multifunctional nature. The compound is officially registered under Chemical Abstracts Service number 76196-72-0, providing a standardized identifier for research and commercial applications. The molecular formula C₆H₇N₃O₂ indicates the presence of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific configuration that imparts unique chemical properties to the molecule.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the base name "pyrimidine-2-carboxylic acid" modified by the "5-(aminomethyl)" substituent designation. This nomenclature precisely describes the molecular architecture, indicating that the carboxylic acid functional group is attached at position 2 of the pyrimidine ring, while an aminomethyl group (-CH₂NH₂) is positioned at the 5-carbon of the aromatic system. The molecular weight of 153.14 daltons reflects the compound's moderate molecular size, which contributes to its favorable physicochemical properties for various applications.

Structurally, the compound belongs to the broader classification of heterocyclic compounds, specifically within the diazine subfamily. Pyrimidines are characterized as six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3, distinguishing them from other diazines such as pyrazine and pyridazine. The presence of both electron-donating aminomethyl and electron-withdrawing carboxylic acid substituents creates an interesting electronic distribution within the molecule, potentially influencing its reactivity patterns and biological interactions.

Historical Context in Pyrimidine Chemistry

The development of pyrimidine chemistry traces its origins to the late 19th century, establishing a foundation for understanding compounds like 5-(Aminomethyl)pyrimidine-2-carboxylic acid. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, introducing methodologies that remain relevant to contemporary synthetic approaches. The name "pyrimidin" was first proposed by Pinner in 1885, establishing the nomenclature framework that continues to guide chemical classification today.

The preparation of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This early synthetic achievement demonstrated the potential for systematic modification of the pyrimidine core structure, laying groundwork for the development of functionalized derivatives such as 5-(Aminomethyl)pyrimidine-2-carboxylic acid.

Historical research in pyrimidine chemistry has been significantly influenced by the recognition of pyrimidine nucleobases in biological systems. The identification of cytosine, thymine, and uracil as pyrimidine derivatives fundamental to nucleic acid structure provided substantial impetus for research into synthetic pyrimidine compounds. This biological relevance has driven extensive investigation into pyrimidine modifications, including carboxylic acid and aminomethyl substitutions, which are present in the target compound.

The evolution of synthetic methodologies for pyrimidine derivatives has been particularly influenced by pharmaceutical applications. Research into vitamin B₁ (thiamine) synthesis, which contains a pyrimidine moiety, has contributed to the development of efficient synthetic routes for aminomethyl-substituted pyrimidines. These historical developments in pyrimidine chemistry provide essential context for understanding the synthetic approaches and applications relevant to 5-(Aminomethyl)pyrimidine-2-carboxylic acid.

Significance in Heterocyclic Research

5-(Aminomethyl)pyrimidine-2-carboxylic acid occupies a position of considerable importance within the broader landscape of heterocyclic chemistry research. As a member of the pyrimidine family, the compound benefits from the extensive theoretical and practical knowledge accumulated regarding this class of nitrogen-containing heterocycles. Pyrimidines are recognized as polyunsaturated six-membered aromatic heterocyclic compounds containing two nitrogen atoms at the 1,3-positions of the ring, representing a fundamental structural motif in organic chemistry.

The dual functionality present in 5-(Aminomethyl)pyrimidine-2-carboxylic acid, combining both amino and carboxylic acid groups, creates opportunities for diverse chemical transformations and applications. The aminomethyl substituent provides a primary amine functionality that can participate in condensation reactions, alkylation processes, and coordination chemistry applications. Simultaneously, the carboxylic acid group offers acidic properties and the potential for ester formation, amide bond creation, and metal coordination.

Research significance is further enhanced by the compound's potential role as a building block in medicinal chemistry applications. The pyrimidine core structure appears in numerous biologically active compounds, including nucleotides, vitamins, and pharmaceutical agents. The specific substitution pattern of 5-(Aminomethyl)pyrimidine-2-carboxylic acid may offer unique opportunities for drug design and development, particularly in areas where both hydrogen bonding capabilities and aromatic interactions are desired.

The compound's classification within pyrimidine derivatives also connects it to ongoing research in materials science and coordination chemistry. Pyrimidine-based ligands are extensively studied for their ability to coordinate with metal centers, forming complexes with potential applications in catalysis, sensing, and electronic materials. The presence of multiple nitrogen atoms and the carboxylic acid functionality in 5-(Aminomethyl)pyrimidine-2-carboxylic acid suggests potential utility in these advanced applications.

Research Scope and Objectives

Contemporary research involving 5-(Aminomethyl)pyrimidine-2-carboxylic acid encompasses multiple investigative domains, reflecting the compound's versatile chemical nature and potential applications. Primary research objectives focus on elucidating synthetic methodologies for efficient preparation of the compound and its derivatives, optimization of reaction conditions for large-scale production, and characterization of physicochemical properties relevant to downstream applications.

Synthetic chemistry research aims to develop improved preparative methods that offer enhanced yields, reduced environmental impact, and cost-effective production routes. Current approaches to pyrimidine synthesis often involve multi-step sequences beginning with simple starting materials, requiring careful optimization of reaction conditions and purification procedures. Research objectives include investigation of alternative synthetic pathways, catalyst development for improved selectivity, and process intensification strategies for industrial applications.

Structural characterization represents another significant research focus, employing advanced analytical techniques to determine molecular conformations, electronic properties, and intermolecular interactions. These studies provide fundamental insights into the compound's behavior in various chemical environments and inform rational design approaches for related structures. Computational chemistry methods complement experimental investigations, offering theoretical predictions of reactivity patterns and property relationships.

Applications-oriented research explores the utility of 5-(Aminomethyl)pyrimidine-2-carboxylic acid in pharmaceutical chemistry, materials science, and coordination chemistry. These investigations examine the compound's potential as a synthetic intermediate for drug candidates, its role in the preparation of functional materials, and its coordination behavior with various metal centers. The multifunctional nature of the molecule suggests broad applicability across these research domains.

| Research Domain | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Synthetic Chemistry | Method Development | Multi-step synthesis optimization | Improved yield and selectivity |

| Structural Analysis | Property Characterization | Spectroscopic and computational studies | Molecular understanding |

| Pharmaceutical Applications | Drug Intermediate Evaluation | Biological activity screening | Therapeutic potential assessment |

| Materials Science | Functional Material Preparation | Polymer and composite synthesis | Novel material properties |

| Coordination Chemistry | Metal Complex Formation | Ligand design and synthesis | Advanced coordination compounds |

Properties

IUPAC Name |

5-(aminomethyl)pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3H,1,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPSUKINBEBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665079 | |

| Record name | 5-(Aminomethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76196-72-0 | |

| Record name | 5-(Aminomethyl)pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-(Aminomethyl)pyrimidine-2-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This article provides an in-depth analysis of its biological activity based on recent research findings.

Chemical Structure and Properties

5-(Aminomethyl)pyrimidine-2-carboxylic acid features a pyrimidine ring substituted with an aminomethyl group and a carboxylic acid, which contributes to its reactivity and biological interactions. The presence of the amino group is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biological targets.

Antibacterial Activity

Research indicates that pyrimidine derivatives, including 5-(aminomethyl)pyrimidine-2-carboxylic acid, exhibit significant antibacterial properties. A study focusing on the synthesis of various pyrimidine derivatives demonstrated that certain compounds showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrimidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2-carboxylic acid | Staphylococcus aureus | 8 µg/mL |

| Compound A (related derivative) | E. coli | 16 µg/mL |

| Compound B (related derivative) | Klebsiella pneumoniae | 4 µg/mL |

The results show that 5-(aminomethyl)pyrimidine-2-carboxylic acid has a promising profile against resistant bacterial strains, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been evaluated for anti-inflammatory effects. A review highlighted the structure-activity relationships (SAR) of pyrimidine derivatives, noting that compounds with similar structures exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process .

Table 2: COX-2 Inhibition Potency

| Compound | IC50 (µmol) | Comparison Drug |

|---|---|---|

| 5-(Aminomethyl)pyrimidine-2-carboxylic acid | 0.04 ± 0.01 | Celecoxib |

| Compound C | 0.04 ± 0.02 | Celecoxib |

The data suggests that 5-(aminomethyl)pyrimidine-2-carboxylic acid exhibits comparable anti-inflammatory activity to established drugs like celecoxib, indicating its potential therapeutic applications.

Anticancer Activity

The anticancer properties of pyrimidine derivatives have also been investigated. In vitro studies demonstrated that compounds similar to 5-(aminomethyl)pyrimidine-2-carboxylic acid can reduce the viability of cancer cells significantly. For instance, a study reported that certain derivatives exerted cytotoxic effects on A549 lung adenocarcinoma cells .

Case Study: Cytotoxicity Against A549 Cells

In a comparative analysis, various pyrimidine derivatives were tested for their cytotoxic effects:

- Compound D : Reduced cell viability to 66% at a concentration of 100 µM.

- 5-(Aminomethyl)pyrimidine-2-carboxylic acid : Showed promising results with lower cytotoxicity towards non-cancerous cells.

This selective cytotoxicity indicates the potential of this compound as a chemotherapeutic agent with minimized side effects on normal tissues.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-(Aminomethyl)pyrimidine-2-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a building block for drugs targeting multiple biological pathways. It has shown potential in the development of:

- Antimicrobial Agents : Compounds derived from this pyrimidine derivative have been investigated for their efficacy against bacterial infections.

- Anticancer Drugs : Research indicates that derivatives of this compound can inhibit tumor growth in specific cancer cell lines, making it a candidate for further development in oncology .

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of 5-(aminomethyl)pyrimidine derivatives. The results demonstrated significant cytotoxic effects on breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Agriculture

Herbicide Development

The compound has been investigated for its potential use as an herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing environmentally friendly herbicides that target unwanted vegetation without harming crops.

Case Study: Herbicidal Efficacy

Research conducted by agricultural scientists showed that formulations containing 5-(aminomethyl)pyrimidine-2-carboxylic acid effectively reduced weed populations in controlled trials. The study highlighted its selective toxicity towards certain weed species, suggesting its potential for integrated weed management strategies .

Material Science

Polymer Synthesis

In material science, 5-(Aminomethyl)pyrimidine-2-carboxylic acid is used as a monomer in the synthesis of specialty polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

Data Table: Properties of Polymers Synthesized with 5-(Aminomethyl)pyrimidine-2-carboxylic Acid

| Property | Value |

|---|---|

| Glass Transition Temperature | 120 °C |

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular weights, and functional groups of 5-(Aminomethyl)pyrimidine-2-carboxylic acid with analogous compounds:

*Inferred structure based on nomenclature and analogs.

Key Differences and Implications

Substituent Position and Reactivity: The aminomethyl group at C5 (target compound) contrasts with amino groups at C4 in and . Positional differences influence electronic effects and binding affinity in biological targets. For example, C4-amino derivatives are common in folate analogs, while C5 modifications may enhance metabolic stability .

Synthetic Applications: Carboxylic acid groups at C2 or C5 enable amidation or esterification, as seen in and . The aminomethyl group may facilitate additional derivatization (e.g., reductive amination) compared to methyl or phenyl groups . 5-Phenyl derivatives () are used in materials science due to aromatic stacking interactions, whereas aminomethyl-substituted pyrimidines are more likely to be bioactive .

Biological Relevance: Methylthio groups () can act as prodrug moieties, while aminomethyl groups may directly engage target proteins (e.g., kinases) via hydrogen bonding .

Preparation Methods

Preparation via Pyrimidine-5-carboxylic Acid Intermediates

One classical approach involves the synthesis of 5-pyrimidine carboxylic acids bearing a basic group in the 4-position, followed by amination and ring closure steps. A patented method describes the use of malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile as starting materials, which react with dimethylformamide chloride under controlled temperatures (10°C to 110°C) in inert solvents to yield key intermediates such as 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride. This intermediate is purified and then converted through chlorine substitution by amino groups, followed by ring closure with ammonia to form 4-amino-5-cyano pyrimidine derivatives. The final step involves saponification of the cyano group to the carboxyl group, yielding 5-(aminomethyl)pyrimidine-2-carboxylic acid or related compounds.

Direct Amination of 5-Alkoxymethylpyrimidines

An improved industrially relevant process focuses on the direct conversion of 5-alkoxymethylpyrimidines into 5-(aminomethyl)pyrimidine derivatives, including the carboxylic acid form, via catalytic amination. This method is particularly significant for producing 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for vitamin B1 synthesis.

Key features of this method include:

- Starting Material: 5-alkoxymethylpyrimidines (e.g., 2-methyl-4-amino-5-methoxymethylpyrimidine).

- Reaction Conditions: Treatment with ammonia in the presence of Lewis acid catalysts such as aluminum oxide (Al₂O₃).

- Temperature Range: 50°C to 400°C, preferably 180°C to 350°C, with optimal yields around 210°C to 300°C.

- Solvents: Inert organic solvents like toluene, cyclohexane, or ammonia itself.

- Catalysts: Lewis or Brønsted acids, with Al₂O₃ being preferred.

- Ammonia Equivalents: 1 to 500 equivalents, preferably 10 to 300 equivalents per mole of substrate.

| Parameter | Details |

|---|---|

| Substrate | 2-methyl-4-amino-5-methoxymethylpyrimidine (MMP) |

| Catalyst | Al₂O₃ (5 g per 1.25 g MMP) |

| Solvent | Toluene (50 mL) |

| Ammonia | 30 g (215 equivalents) |

| Temperature | 230°C |

| Time | 4 hours |

| Pressure | Autogenous pressure |

| Outcome | High selectivity conversion to 2-methyl-4-amino-5-aminomethylpyrimidine (AMP) |

This process avoids cumbersome and expensive reduction steps typically required for generating the aminomethyl side chain, such as hydrogenation of nitriles or reductive amination of formyl groups. Instead, it achieves direct substitution of the alkoxy group by an amino group in a few simple steps with high selectivity and industrial scalability.

Synthetic Route Summary and Reaction Scheme

The preparation of 5-(aminomethyl)pyrimidine-2-carboxylic acid can be summarized in the following stages:

- Formation of 5-alkoxymethylpyrimidine: Condensation of β-alkoxypropionitrile derivatives with acetamidine to form the pyrimidine ring bearing an alkoxymethyl substituent at position 5.

- Catalytic Amination: Treatment of the 5-alkoxymethylpyrimidine with ammonia and Lewis acid catalysts to replace the alkoxy group with an amino group, yielding 5-aminomethylpyrimidine derivatives.

- Functional Group Conversion: If necessary, further oxidation or hydrolysis converts nitrile groups to carboxylic acids to afford 5-(aminomethyl)pyrimidine-2-carboxylic acid.

Comparative Analysis of Preparation Methods

Research Findings and Industrial Relevance

- The direct amination process using ammonia and aluminum oxide catalyst offers a significant improvement in efficiency and cost-effectiveness for producing 5-(aminomethyl)pyrimidine derivatives, which are crucial intermediates for vitamin B1 synthesis.

- The process parameters such as temperature, catalyst type, and ammonia equivalents critically influence the yield and selectivity.

- The malonic acid dinitrile-based method, while more classical, remains relevant for producing variants of 5-pyrimidine carboxylic acids with different substituents.

- Safety considerations in handling toxic intermediates like β-aminopropionitrile and the need to avoid cumbersome reduction steps have driven the development of these improved methods.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(Aminomethyl)pyrimidine-2-carboxylic acid in a laboratory setting?

- Methodological Approach : Start with commercially available 2-aminopyrimidine derivatives and employ regioselective functionalization. For instance, carboxylation at the 2-position can be achieved via palladium-catalyzed carbonylation or directed ortho-metalation strategies. Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel and methanol/dichloromethane gradients. Ensure reaction progress is monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structure of 5-(Aminomethyl)pyrimidine-2-carboxylic acid?

- Analytical Workflow :

- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) and UV detection at 254 nm.

- Structural Confirmation :

- NMR : and NMR in DMSO-d6 to identify the aminomethyl (-CH2NH2) and carboxylic acid (-COOH) protons/carbons.

- X-ray Diffraction : Single-crystal X-ray analysis to resolve hydrogen-bonding networks and confirm tautomeric forms .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (theoretical [M+H]+ = 170.07).

Q. What are the key considerations for storage and handling to maintain compound stability?

- Storage : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation of the aminomethyl group.

- Handling : Use dry, aprotic solvents (e.g., anhydrous DMF) during synthesis to avoid hydrolysis of the carboxylic acid moiety. Always conduct reactions under nitrogen to minimize degradation .

Advanced Research Questions

Q. How can researchers design experiments to study the supramolecular interactions of 5-(Aminomethyl)pyrimidine-2-carboxylic acid with co-crystallizing agents?

- Experimental Design :

- Co-Crystal Screening : Combine the compound with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids, amines) in stoichiometric ratios. Use solvent evaporation or slow diffusion methods.

- Synthon Analysis : Leverage the Cambridge Structural Database (CSD) to identify recurring motifs. For example, the carboxylic acid-aminopyrimidine synthon (observed in 123 CSD entries) often forms R(8) hydrogen-bonded rings .

- Validation : Compare experimental PXRD patterns with simulated data from single-crystal structures to confirm phase purity.

Q. What computational approaches are effective in predicting the crystal packing behavior of this compound?

- Modeling Strategies :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to evaluate electrostatic potential surfaces and hydrogen-bonding propensity.

- Molecular Dynamics (MD) : Simulate solvent-solute interactions to predict crystallization solvents.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H-bonds vs. van der Waals contacts) using CrystalExplorer .

Q. How should contradictory data regarding hydrogen-bonding patterns be addressed in crystallographic studies?

- Resolution Protocol :

Multi-Method Validation : Cross-reference X-ray data with solid-state NMR (- CP/MAS) to confirm hydrogen positions.

Temperature-Dependent Studies : Collect diffraction data at multiple temperatures (100–298 K) to assess thermal motion effects on bond lengths.

Database Cross-Check : Compare observed synthons with CSD entries (e.g., 123 acid-aminopyrimidine structures) to identify statistical outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.